Defined Inactivity Profile: pEC50 Values Establish Functional Silence at Human MT1 and MT2 Melatonin Receptors
The target compound is explicitly designated by Sigma-Aldrich as an inactive control for the selective human melatonin MT2 receptor agonist UCSF4226. Functional characterization data from the vendor confirm that the compound exhibits pEC50 values of <4.5 (i.e., EC50 > 31.6 µM) at both human MT1 and MT2 receptors transiently expressed in HEK cells, as measured by inhibition of isoproterenol-stimulated cAMP production . This is in stark contrast to its active counterpart UCSF4226, which demonstrates an EC50 of 6.3 nM at the human MT2 receptor, representing a >5,000-fold difference in potency.
| Evidence Dimension | Functional potency at human MT2 melatonin receptor (pEC50) |
|---|---|
| Target Compound Data | pEC50 <4.5 (EC50 >31.6 µM), classified as 'inactive control' |
| Comparator Or Baseline | UCSF4226 (ZINC128734226), pEC50 = 8.2 (EC50 = 6.3 nM) at human MT2 receptor |
| Quantified Difference | >5,000-fold lower potency; target compound is functionally silent, while UCSF4226 is a potent full agonist |
| Conditions | Inhibition of isoproterenol-stimulated cAMP production in HEK cells transiently expressing human MT1 or MT2 receptors |
Why This Matters
This demonstrates that the compound is a validated negative control, essential for distinguishing specific MT2-mediated pharmacology from non-specific effects in experimental settings.
